17-Hydroxywortmannin
Overview
Description
3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- is a complex organic compound belonging to the extended flavonoid family . This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- typically involves multi-step organic reactionsThe final steps involve the addition of the acetyloxy, hydroxy, methoxymethyl, and dimethyl groups under controlled conditions to ensure the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxymethyl and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other extended flavonoids with fused ring structures, such as:
- α-naphthoflavone
- β-naphthoflavone
- (−)-(2S)-5,2’-dihydroxy-6’‘,6’‘-dimethylchromeno-(7,8:2’‘,3’‘)-3’-prenylflavanone .
Uniqueness
What sets 3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- apart is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJORQYAOTYVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910861 | |
Record name | 9-Hydroxy-1-(methoxymethyl)-9a,11b-dimethyl-3,6-dioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h][2]benzopyran-11-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108740-89-2 | |
Record name | 17-Hydroxywortmannin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108740892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-1-(methoxymethyl)-9a,11b-dimethyl-3,6-dioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h][2]benzopyran-11-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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